2-クロロ-6-メトキシピリミジン-4-カルボン酸メチル

概要

説明

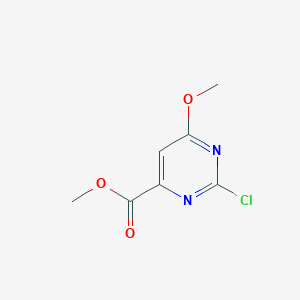

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C7H7ClN2O3. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a chloro group at position 2, a methoxy group at position 6, and a carboxylate ester at position 4 makes this compound particularly interesting for various chemical and biological applications.

科学的研究の応用

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: Serves as a building block for nucleoside analogs, which are crucial in studying DNA and RNA functions.

Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of methyl 2-chloro-6-methoxypyrimidine-4-carboxylate typically begins with commercially available pyrimidine derivatives.

Methoxylation: The methoxy group at position 6 is usually introduced via nucleophilic substitution reactions, where a suitable methoxy donor like sodium methoxide (NaOCH3) is used.

Esterification: The carboxylate ester at position 4 is formed through esterification reactions, often involving methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

In industrial settings, the production of methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous Chlorination: Using a flow reactor for the chlorination step to control temperature and reaction time precisely.

Automated Methoxylation: Employing automated systems to add the methoxy group, ensuring uniformity.

Batch Esterification: Conducting the esterification in large batches to maximize efficiency and minimize costs.

化学反応の分析

Types of Reactions

Substitution Reactions: Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation can introduce hydroxyl groups, while reduction can remove the chloro group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

Aminated Derivatives: Formed through substitution reactions with amines.

Hydroxylated Compounds: Resulting from oxidation reactions.

Carboxylic Acids: Produced by hydrolysis of the ester group.

作用機序

The mechanism by which methyl 2-chloro-6-methoxypyrimidine-4-carboxylate exerts its effects is primarily through its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of normal cellular processes. This incorporation can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.

類似化合物との比較

Similar Compounds

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Similar structure but with a methyl group instead of a methoxy group.

Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar but with a pyridine ring instead of a pyrimidine ring.

Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate: Contains an amino group at position 6 instead of a methoxy group.

Uniqueness

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the pyrimidine ring allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

生物活性

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate (CAS Number: 127861-30-7) is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a chloro group at position 2, a methoxy group at position 6, and a carboxylate ester at position 4, contributes to its diverse biological activities and applications in medicinal chemistry and agrochemicals.

- Molecular Formula: C₇H₇ClN₂O₃

- Molecular Weight: 192.59 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of methyl 2-chloro-6-methoxypyrimidine-4-carboxylate primarily stems from its ability to interact with nucleic acids. This compound can be incorporated into DNA and RNA, disrupting normal cellular processes, which is particularly relevant in the context of antiviral and anticancer applications. The compound's mechanism involves inhibition of key enzymes such as DNA polymerases, leading to interference with nucleic acid synthesis and function .

Biological Activity Overview

1. Antiviral Activity

- Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate has been investigated for its potential as an antiviral agent. It shows promise in inhibiting viral replication by disrupting the synthesis of viral nucleic acids.

2. Anticancer Properties

- The compound has demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies reveal that it can effectively inhibit tumor growth in xenograft models, showcasing its potential as a therapeutic agent in cancer treatment .

3. Agrochemical Applications

- In the agrochemical sector, this compound serves as an intermediate in the synthesis of crop protection products. Its biological activity against plant pathogens enhances its utility in agricultural applications .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits viral nucleic acid synthesis | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Agrochemical | Intermediate for crop protection products |

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of methyl 2-chloro-6-methoxypyrimidine-4-carboxylate on human cancer cell lines, including breast and colon cancer. The compound exhibited IC₅₀ values ranging from 70 to 104 nM across different cell lines, indicating potent anticancer activity. The mechanism was attributed to its ability to activate apoptotic pathways through caspase activation .

Case Study 2: Antiviral Potential

In vitro studies demonstrated that methyl 2-chloro-6-methoxypyrimidine-4-carboxylate effectively inhibited the replication of specific viruses by interfering with RNA synthesis. The compound was shown to reduce viral load significantly in treated cell cultures compared to controls .

特性

IUPAC Name |

methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFFZLIOVNLYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310207 | |

| Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127861-30-7 | |

| Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。